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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978 Get Quote

Technical Support Center: BMS-986143
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers encountering challenges with the low brain penetration of BMS-986143
in Central Nervous System (CNS) models.

Frequently Asked Questions (FAQs)
Q1: What is BMS-986143 and its primary mechanism of action?

BMS-986143 is an orally active, potent, and reversible inhibitor of Bruton's tyrosine kinase

(BTK).[1][2] BTK is a key enzyme in the B-cell receptor signaling pathway and is also involved

in signaling through Fc receptors in other hematopoietic cells.[3] By inhibiting BTK, BMS-
986143 can modulate B-cell activation and proliferation, making it a compound of interest for

autoimmune diseases.[1][3] Its reversible nature was pursued to achieve a better safety profile

for inflammatory conditions compared to irreversible inhibitors.[2]

Q2: Why is achieving significant CNS penetration with small molecules like BMS-986143 a

common challenge?

The primary obstacle is the blood-brain barrier (BBB), a highly selective interface composed of

endothelial cells, astrocytes, and pericytes.[4] The BBB's key features that limit drug entry

include:
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Tight Junctions: These structures severely restrict the paracellular movement of molecules

from the bloodstream into the brain.[4]

Efflux Transporters: The BBB is equipped with a high concentration of ATP-binding cassette

(ABC) transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of

xenobiotics, including many small molecule drugs, back into the bloodstream.[5]

Enzymatic Activity: The BBB contains enzymes that can metabolize potential drug

candidates before they can enter the brain.

Q3: What specific molecular properties typically limit a drug's ability to cross the blood-brain

barrier?

Several physicochemical properties are critical for passive diffusion across the BBB. Molecules

with poor CNS penetration often exhibit one or more of the following characteristics:

High molecular weight (>400-500 Da)

High polar surface area (PSA > 90 Å²)

A large number of rotatable bonds

High hydrogen bonding capacity[6]

Low lipophilicity (LogP outside the optimal range of 1.5-3.5)

Being a substrate for active efflux transporters like P-gp.[5][7]

Q4: How can I experimentally determine if BMS-986143 is a substrate for efflux transporters

like P-glycoprotein (P-gp)?

An in vitro transwell assay is a standard method. This involves a polarized monolayer of cells

(e.g., Caco-2 or MDCK-MDR1) that express P-gp. The transport of BMS-986143 is measured

in both directions: from the apical (blood side) to the basolateral (brain side) chamber (A-to-B)

and vice versa (B-to-A). A high efflux ratio (Papp B-to-A / Papp A-to-B) suggests the compound

is a substrate for an efflux transporter.[8] Co-incubation with a known P-gp inhibitor can be

used to confirm this interaction.
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Q5: Are there other BTK inhibitors that have demonstrated brain penetration?

Yes, achieving brain penetration is a key goal for BTK inhibitors being developed for CNS

diseases like multiple sclerosis.[9][10] For example, fenebrutinib, another BTK inhibitor, has

shown an ability to cross the blood-brain barrier in clinical trials, with measurable

concentrations detected in the cerebrospinal fluid (CSF) of patients.[11][12] Preclinical studies

for zanubrutinib also suggested good blood-brain barrier permeability.[13] These compounds

can serve as benchmarks in CNS-focused studies.

Troubleshooting Guide
Issue 1: Low or undetectable concentrations of BMS-
986143 in brain tissue/CSF after systemic
administration.
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Potential Cause Troubleshooting Step / Recommendation

Active Efflux by P-gp

Pre-treat animals with a potent P-gp inhibitor

(e.g., verapamil, cyclosporine A) prior to BMS-

986143 administration. A significant increase in

the brain-to-plasma concentration ratio would

confirm P-gp mediated efflux. Note: This is for

experimental validation only.

High Plasma Protein Binding

Only the unbound ("free") fraction of a drug can

cross the BBB.[7] Measure the fraction of BMS-

986143 unbound to plasma proteins using

equilibrium dialysis. A very low free fraction will

limit CNS exposure.

Rapid Metabolism

The compound may be metabolized in the

periphery or at the BBB itself. Conduct

pharmacokinetic studies with LC-MS/MS to

identify and quantify major metabolites and

assess their CNS penetration.

Poor Physicochemical Properties

The inherent properties of the molecule may

prevent passive diffusion. While difficult to

change, formulation strategies using

nanoparticles or prodrugs can sometimes

enhance delivery.[14]

Issue 2: Target engagement in the CNS is not observed
despite systemic administration.
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Potential Cause Troubleshooting Step / Recommendation

Insufficient Free Drug Concentration

The total concentration in the brain may be

misleading due to non-specific tissue binding.[7]

It is the free concentration that engages the

target.[7] Determine the brain tissue binding

(fu,brain) and calculate the unbound brain-to-

plasma ratio (Kp,uu,brain). A Kp,uu,brain value

substantially lower than 1 indicates restricted

access.[5]

Assay Sensitivity

The pharmacodynamic (PD) assay may not be

sensitive enough to detect partial target

engagement. Validate your PD assay (e.g.,

pBTK levels via Western blot or ELISA) to

ensure it can detect a dose-dependent response

with a positive control compound known to

penetrate the CNS.

Incorrect Timing

The time point for assessing target engagement

may not align with the peak concentration

(Tmax) of the drug in the brain. Perform a time-

course experiment to measure brain

concentrations and target engagement at

multiple time points post-dose.

Data Summary
Table 1: In Vitro Inhibitory Activity of BMS-986143
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Target/Assay IC₅₀ Value Reference

Enzymatic Assays

Bruton's tyrosine kinase (BTK) 0.26 nM [1]

TEC 3 nM [1]

ITK 21 nM [1]

BLK 5 nM [1]

Cellular Assays

Ramos B Cell Calcium Flux 7 ± 3 nM [1]

Ramos Cellular BTK Inhibition 6.9 ± 3.4 nM [1]

Human Whole Blood BTK

Inhibition
25 ± 19 nM [1]

Human PBMC TNFα Release 2 nM [1]

Table 2: General Physicochemical Properties Influencing BBB Penetration

Parameter
Favorable for CNS
Penetration

Unfavorable for CNS
Penetration

Molecular Weight (MW) < 400 Da > 500 Da

Topological Polar Surface Area

(TPSA)
< 70-90 Å² > 90 Å²

Lipophilicity (clogP) 1.5 - 3.5 < 1 or > 4

Hydrogen Bond Donors ≤ 3 > 3

Hydrogen Bond Acceptors ≤ 7 > 7

P-gp Efflux Ratio (B-A/A-B) < 2 > 5

Visualizations
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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-986143.
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Caption: Experimental workflow for troubleshooting low CNS penetration.
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Caption: Key factors modulating drug transport across the blood-brain barrier.

Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration in
Rodents (PK Study)
Objective: To determine the total concentration of BMS-986143 in plasma and brain tissue over

time to calculate the brain-to-plasma concentration ratio (Kp).

Materials:

BMS-986143 and appropriate vehicle

Male Sprague-Dawley rats (or other suitable rodent model), n=3-4 per time point

Dosing syringes (for oral gavage or IV injection)

Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

Saline, ice, centrifuge, homogenizer

LC-MS/MS system for bioanalysis

Methodology:
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Dosing: Administer BMS-986143 to animals at a defined dose (e.g., 10 mg/kg) via the

desired route (e.g., oral gavage).

Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose),

anesthetize a cohort of animals.

Blood Collection: Collect terminal blood samples via cardiac puncture into anticoagulant

tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.

Brain Collection: Immediately following blood collection, perfuse the animals transcardially

with ice-cold saline to remove blood from the cerebral vasculature.

Brain Homogenization: Excise the whole brain, weigh it, and homogenize it in a known

volume of buffer (e.g., 4 volumes of phosphate-buffered saline) to create a brain

homogenate. Store at -80°C.

Sample Analysis: Extract BMS-986143 from plasma and brain homogenate samples using

protein precipitation or liquid-liquid extraction. Analyze the concentrations using a validated

LC-MS/MS method.

Data Calculation:

Plot the mean plasma and brain concentrations versus time.

Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain

(AUCbrain).

The brain-to-plasma ratio (Kp) is calculated as: Kp = AUCbrain / AUCplasma.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate
Assessment
Objective: To determine if BMS-986143 is a substrate of the P-gp efflux transporter.

Materials:

MDCKII-MDR1 (P-gp overexpressing) and MDCKII-WT (parental) cells
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Transwell insert plates (e.g., 12-well, 0.4 µm pore size)

BMS-986143, Lucifer Yellow (paracellular marker), known P-gp substrate (e.g., digoxin)

Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

LC-MS/MS system

Methodology:

Cell Seeding: Seed MDCKII-MDR1 and MDCKII-WT cells onto transwell inserts and culture

until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring the

transepithelial electrical resistance (TEER).

Transport Experiment (A-to-B):

Wash monolayers with pre-warmed transport buffer.

Add BMS-986143 solution to the apical (A) chamber.

Add fresh transport buffer to the basolateral (B) chamber.

Incubate at 37°C with gentle shaking.

At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral

chamber and replace with fresh buffer.

Transport Experiment (B-to-A):

Simultaneously, perform the experiment in the reverse direction by adding BMS-986143 to

the basolateral (B) chamber and sampling from the apical (A) chamber.

Integrity Check: After the experiment, measure the transport of Lucifer Yellow to ensure the

cell monolayer integrity was maintained.

Sample Analysis: Analyze the concentration of BMS-986143 in all collected samples via LC-

MS/MS.
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Data Calculation:

Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) /

(A * C₀), where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the

initial concentration.

Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

An ER > 2-3 in MDCKII-MDR1 cells, which is significantly higher than the ER in MDCKII-

WT cells, indicates that BMS-986143 is a P-gp substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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